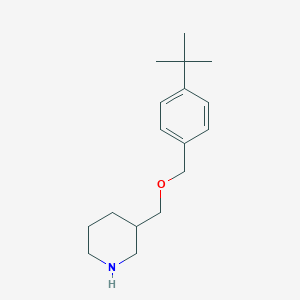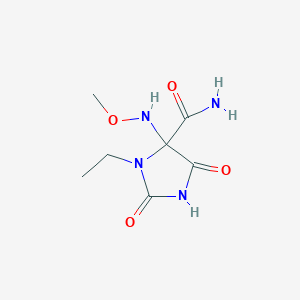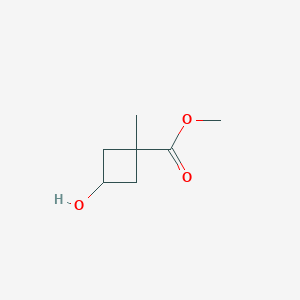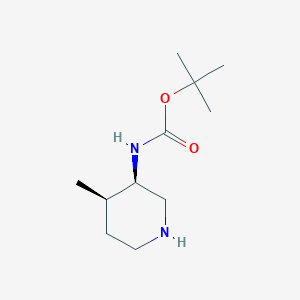![molecular formula C13H24N2O2 B1391409 Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate CAS No. 885268-42-8](/img/structure/B1391409.png)
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Descripción general
Descripción
“Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate” is a chemical compound with the molecular formula C15H26N2O6 . It has a molecular weight of 330.377 and a density of 1.07 g/cm3 .
Molecular Structure Analysis
The InChI code for “Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate” has a boiling point of 337ºC at 760 mmHg . The flash point is 157.6ºC . The exact mass is 330.179077 . The LogP value, which represents the compound’s lipophilicity, is 2.26370 .
Aplicaciones Científicas De Investigación
Supramolecular Arrangements and Crystal Structures
The study of cyclohexane-spirohydantoin derivatives, including tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, has provided insights into their supramolecular arrangements based on crystallographic analysis. These compounds, devoid of solvent molecules in their crystal structures, demonstrate the influence of substituents on the cyclohexane ring in forming supramolecular arrangements. The research differentiates two types of structures based on interactions between hydantoin rings, categorized into Type I and Type II, which are formed by dimers and ribbons respectively (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate derivatives have been utilized in the synthesis of spirolactams, serving as conformationally restricted pseudopeptides. These compounds, particularly in the context of peptide synthesis, function as constrained surrogates for dipeptides such as Pro-Leu and Gly-Leu. NMR experiments and molecular modeling calculations have been employed to analyze their conformation, revealing that these compounds can mimic gamma-turns or distorted type II beta-turns (Fernandez et al., 2002).
NMR in Stereochemistry
The relative configurations of diazaspiro[4.5]decanes, including tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, have been determined through NMR techniques. This approach has facilitated the analysis of stereochemistry by characterizing compounds with different substituents and understanding their conformational preferences and tautomeric equilibriums (Guerrero-Alvarez et al., 2004).
Reactivity and Synthetic Pathways
The reactivity of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate with various reagents has been explored to develop synthetic pathways for potentially biologically active compounds. Studies have reported on its reaction with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products, highlighting its synthetic utility in preparing heterocyclic compounds (Moskalenko & Boev, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFPCPHUIPWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672953 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate | |
CAS RN |
885268-42-8 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)


![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)


![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)